molecular formula C12H16O2 B8555653 AI3-36851 CAS No. 20052-58-8

AI3-36851

Cat. No.: B8555653
CAS No.: 20052-58-8
M. Wt: 192.25 g/mol
InChI Key: AUJJFWDCTOITGM-UHFFFAOYSA-N
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Description

AI3-36851 is a novel chemical compound disclosed in a patent application (Application No. 202110544668.2) with the general formula (I). Its structure features:

  • L: A flexible linker group, including options such as alkylene, oxygen, sulfur, sulfoxide (S(O)), or sulfone (S(O)₂), which may be further substituted with halogens, alkyl, alkenyl, or other functional groups .
  • R₁–R₄: Substituents ranging from hydrogen, halogens, alkyl/alkenyl chains, alkoxy groups, to complex aromatic or heteroaromatic systems.
  • n: A variable integer (0–4), modulating steric and electronic properties .

The compound is designed for pharmaceutical applications, with explicit claims covering its salts, stereoisomers (e.g., enantiomers, diastereomers), and polymorphs.

Properties

CAS No.

20052-58-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

7-methoxy-2,2-dimethyl-3,4-dihydrochromene

InChI

InChI=1S/C12H16O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-5,8H,6-7H2,1-3H3

InChI Key

AUJJFWDCTOITGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AI3-36851 typically involves the reaction of 7-methoxy-2,2-dimethylchroman-4-one with various reagents. One common method includes the reaction of 3-ethoxycarbonyl-7-methoxy-2,2-dimethylchroman-4-one with hydrazine . This reaction is carried out under basic conditions, which facilitates the ring opening and subsequent alkylation of the chroman-4-one .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the isolation and purification processes are crucial to obtaining high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: AI3-36851 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form chroman-4-one derivatives.

    Reduction: Reduction reactions can convert chroman-4-one derivatives back to chromans.

    Substitution: Various substitution reactions can introduce different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of AI3-36851 involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds are selected for comparison based on structural motifs, functional groups, or pharmacological profiles. Data are compiled from peer-reviewed chemical databases and synthesis protocols.

Structural and Functional Comparison

Compound AI3-36851 CAS 899809-61-1 CAS 918538-05-3 CAS 3621-81-6
Molecular Formula Undisclosed (General formula I) C₁₇H₁₅NO₂ C₆H₃Cl₂N₃ C₇H₃Cl₂NO
Molecular Weight Variable (depends on substituents) 265.31 g/mol 188.01 g/mol 188.01 g/mol
Key Functional Groups Alkylene linkers, aromatic substituents Amide, aromatic rings Dichloropyrrolotriazine core Dichloronitrobenzene derivative
Solubility Not reported 0.019–0.0849 mg/ml (pH-dependent) Not explicitly quantified 0.0194 mg/ml (low aqueous solubility)
Biological Activity Pharmaceutical claims (unspecified) CYP1A2 inhibitor, high BBB permeability No direct data; structural similarity to kinase inhibitors CYP1A2 inhibitor, moderate BBB permeability
Synthesis Yield Not disclosed 84% (amide coupling) 90.4% (DMF-mediated reaction) 76% (dichloromethane reaction)

Key Contrasts

Structural Complexity: this compound’s modular design allows for extensive substituent variation, enabling tailored pharmacokinetic optimization. In contrast, CAS 918538-05-3 (C₆H₃Cl₂N₃) has a rigid pyrrolotriazine core, limiting derivatization . CAS 3621-81-6 (C₇H₃Cl₂NO) shares dichloro and nitro groups with this compound but lacks the sulfur/oxygen linker flexibility critical for this compound’s patent claims .

CAS 3621-81-6’s low solubility (0.0194 mg/ml) may limit bioavailability compared to this compound’s unspecified but presumably tunable solubility profile .

Comparatively, CAS 918538-05-3 achieves 90.4% yield via straightforward DMF-mediated coupling, suggesting higher scalability .

Discussion of Research Findings

  • Structural Versatility : this compound’s design surpasses rigid analogs (e.g., CAS 918538-05-3) in drug-likeness, as adjustable linkers and substituents may improve target binding and metabolic stability .
  • Pharmacokinetic Gaps : While this compound’s patent emphasizes pharmaceutical utility, the absence of solubility, permeability, or toxicity data hinders direct comparison with well-characterized compounds like CAS 899809-61-1 .
  • Synthesis Challenges : High-yield routes for analogs (e.g., 84–90.4% ) suggest this compound’s production may require optimization to match industrial feasibility.

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